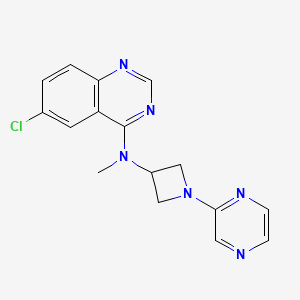![molecular formula C13H15N3O3S B2618699 1,3,6-trimethyl-5-((2-oxopropyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941924-35-2](/img/structure/B2618699.png)
1,3,6-trimethyl-5-((2-oxopropyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido[2,3-d]pyrimidines are a class of heterocyclic compounds that have been shown to possess diverse biological activities . They are represented by a great number of medicines, such as sedatives (barbiturates), antivirals (idoxuridine, tenofovir, penciclovir), antimetabolites (raltitrexed), and diuretics (triamterene) .
Synthesis Analysis
The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidines involves a pyrimidine ring fused with a pyridine ring. The specific compound you’re asking about would also have a sulfur atom at position 2 of the pyrimidine ring .作用機序
The mechanism of action of 1,3,6-trimethyl-5-((2-oxopropyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is not fully understood. However, it has been suggested that it may inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It may also inhibit the activity of certain enzymes involved in the replication of viruses.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells and inhibit the replication of certain viruses.
実験室実験の利点と制限
One of the advantages of using 1,3,6-trimethyl-5-((2-oxopropyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in lab experiments is its potential as a lead compound for the development of new drugs. However, one of the limitations is its low solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 1,3,6-trimethyl-5-((2-oxopropyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. One direction is the development of new derivatives with improved solubility and bioactivity. Another direction is the study of its potential as an anti-diabetic agent. Additionally, further research is needed to fully understand its mechanism of action and potential applications in various fields.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a lead compound for the development of new drugs and its potential as an anti-diabetic agent.
合成法
The synthesis of 1,3,6-trimethyl-5-((2-oxopropyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been achieved through several methods. One of the most commonly used methods is the reaction of 5-(2-bromoethyl)-1,3-dimethyluracil with 2-mercaptoacrylic acid in the presence of a base. Another method involves the reaction of 5-(2-bromoethyl)-1,3-dimethyluracil with ethyl acetoacetate in the presence of a base.
科学的研究の応用
1,3,6-trimethyl-5-((2-oxopropyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, anti-tumor, and anti-viral activities. It has also been studied for its potential use as an anti-diabetic agent.
Safety and Hazards
特性
IUPAC Name |
1,3,6-trimethyl-5-(2-oxopropylsulfanyl)pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-7-5-14-11-9(10(7)20-6-8(2)17)12(18)16(4)13(19)15(11)3/h5H,6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIZZIVCVIGWCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1SCC(=O)C)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
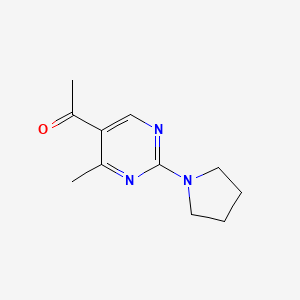
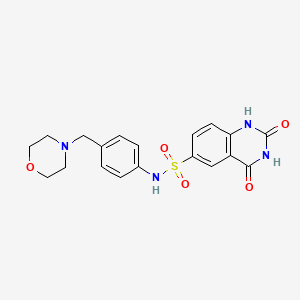
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylpyrazole-3-carboxamide](/img/structure/B2618619.png)
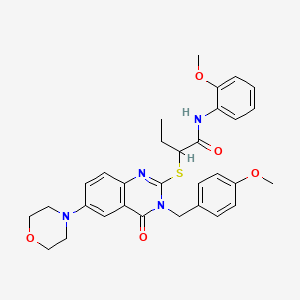
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B2618622.png)
![N-[[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2618623.png)
![5-Oxaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B2618624.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2618627.png)
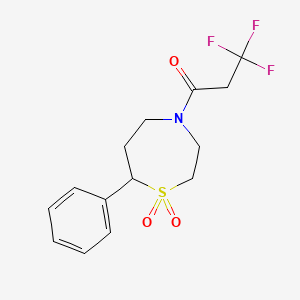
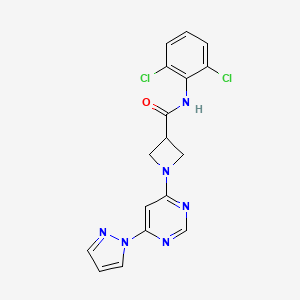
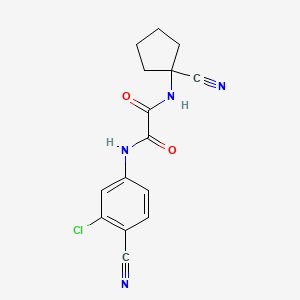

![3-[2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]-6,7-dimethyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2618636.png)
